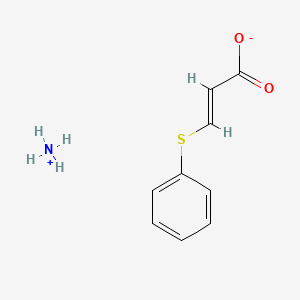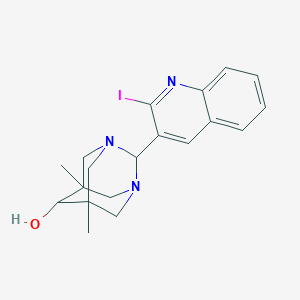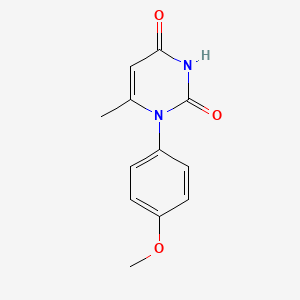![molecular formula C22H26N4O3 B3002459 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide CAS No. 896372-31-9](/img/structure/B3002459.png)
3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide is a derivative of the quinazolinone family, which is known for its diverse pharmacological activities. The quinazolinone nucleus is a fused double ring system consisting of benzene and pyrimidine rings. This structure serves as a core for the synthesis of various compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of isatoic anhydride with an aromatic aldehyde and ammonium acetate or a primary amine. In the context of the provided papers, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives is catalyzed by silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol . Although the specific compound is not directly mentioned, the general method described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a 2,4-dioxo-1,4-dihydroquinazolin-3(2H) moiety. The synthesis and basicity of related compounds, such as 4-amino-2-phenylquinazolines, have been studied, and their structures were elucidated using spectroscopic methods . These studies provide insights into the electronic properties and potential reactivity of the quinazolinone ring system.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions due to the presence of reactive sites within the molecule. The amino group in the 4-amino-2-phenylquinazoline derivatives, for example, can participate in further chemical transformations, which may include acylation, alkylation, or condensation reactions . The reactivity of the quinazolinone core can be exploited to synthesize a wide range of compounds with different substituents, potentially leading to diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of the 2,4-dioxo moiety and the fused ring system can affect the compound's solubility, melting point, and stability. The basicity of the amino group in 4-amino-2-phenylquinazolines has been determined, and the dissociation constants provide valuable information about the compound's acid-base behavior in solution . These properties are essential for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-25(17-9-4-3-5-10-17)15-8-14-23-20(27)13-16-26-21(28)18-11-6-7-12-19(18)24-22(26)29/h3-7,9-12H,2,8,13-16H2,1H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVRUFQUIMAWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3002378.png)

![N-[(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B3002381.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B3002384.png)

![Ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3002389.png)
![4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3002391.png)


![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)
![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)
